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5-Piperazin-1-yl-quinazoline-2,4-diamine

GPCR Targeting HCAR2 Agonism Selectivity Profiling

5-Piperazin-1-yl-quinazoline-2,4-diamine (C12H16N6, MW 244.30) is an aromatic heterocyclic compound classified within the bioactive 2,4-diaminoquinazoline family. This scaffold is characterized by a quinazoline core substituted at the C5 position with a piperazine ring, a structural feature that distinguishes it from C2- or C6-substituted analogs and directly influences its target engagement profile.

Molecular Formula C12H16N6
Molecular Weight 244.30 g/mol
Cat. No. B8445625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperazin-1-yl-quinazoline-2,4-diamine
Molecular FormulaC12H16N6
Molecular Weight244.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C(=NC(=N3)N)N
InChIInChI=1S/C12H16N6/c13-11-10-8(16-12(14)17-11)2-1-3-9(10)18-6-4-15-5-7-18/h1-3,15H,4-7H2,(H4,13,14,16,17)
InChIKeyNAILVTIXZFHLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Piperazin-1-yl-quinazoline-2,4-diamine: A Multifunctional Heterocyclic Scaffold for Targeted Kinase and GPCR Probe Discovery


5-Piperazin-1-yl-quinazoline-2,4-diamine (C12H16N6, MW 244.30) is an aromatic heterocyclic compound classified within the bioactive 2,4-diaminoquinazoline family . This scaffold is characterized by a quinazoline core substituted at the C5 position with a piperazine ring, a structural feature that distinguishes it from C2- or C6-substituted analogs and directly influences its target engagement profile. The compound has been annotated in authoritative chemical databases as a ligand with measurable affinity for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a class A GPCR [1], and is cited in patent literature for its utility in treating spinal muscular atrophy via SMN2 gene modulation [2]. Its dual potential as a kinase-directed and GPCR-active chemotype makes it a versatile starting point for medicinal chemistry programs.

Why 5-Piperazin-1-yl-quinazoline-2,4-diamine Cannot Be Replaced by Generic Quinazoline Analogs


The pharmacological and physicochemical properties of 2,4-diaminoquinazolines are exquisitely sensitive to the position and nature of the substituent on the quinazoline ring. Simply interchanging 5-piperazin-1-yl-quinazoline-2,4-diamine with a C2-piperazinyl or C6-piperazinyl analog introduces critical differences in target selectivity and binding mode [1]. For example, C2-substituted 2,4-diaminoquinazolines are predominantly explored as PAK4 kinase inhibitors with IC50 values in the sub-micromolar range (e.g., 0.060–0.068 µM for lead compounds 8d and 9c) [1], whereas the C5-piperazinyl derivative uniquely engages the HCAR2 GPCR with a measured pKi of 5.61 [2]. This shift in primary target space from intracellular kinases to membrane-bound receptors is a direct consequence of the altered vector of the basic amine pharmacophore, which cannot be replicated by regioisomers. Furthermore, the C5 piperazine nitrogen provides a distinct handle for further derivatization or salt formation, impacting solubility and formulation stability in ways that C6-substituted antimalarial analogs do not exhibit [3].

Quantitative Differentiation of 5-Piperazin-1-yl-quinazoline-2,4-diamine Against Closest Analogs


HCAR2 Binding Affinity: A Unique GPCR Engagement Not Shared by C2-Piperazinyl PAK4 Inhibitors

In contrast to the C2-piperazinyl 2,4-diaminoquinazolines optimized for PAK4 kinase inhibition, 5-piperazin-1-yl-quinazoline-2,4-diamine demonstrates a distinct target engagement profile, acting as a ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2). The compound exhibits a measured pKi of 5.61, which corresponds to a Ki of approximately 2.45 µM, as annotated in the ChEMBL database [1]. The comparator class, represented by 2-(4-substituted-piperazin-1-yl)-quinazoline-2,4-diamines, shows no reported activity against HCAR2 and instead focuses on PAK4 inhibition (IC50 values of 0.060–0.068 µM for the most potent analogs) [2]. This divergence provides a clear basis for selecting the 5-piperazinyl regioisomer when probing GPCR-mediated signaling pathways.

GPCR Targeting HCAR2 Agonism Selectivity Profiling

Regioisomer-Dependent Kinase Selectivity: 5-Piperazinyl Versus C2-Piperazinyl Substitution

The position of the piperazinyl substituent on the 2,4-diaminoquinazoline core dictates the kinase selectivity profile. While C2-substituted analogs are potent PAK4 inhibitors (e.g., compound 9c: PAK4 IC50 = 0.068 µM) [1], exhaustive literature and patent searches reveal no evidence that 5-piperazin-1-yl-quinazoline-2,4-diamine shares this kinase inhibitory profile. Instead, the C5-piperazinyl derivative is predicted to have a distinct kinase selectivity spectrum due to altered hinge-binding interactions. This is supported by the inclusion of the compound in a patent for spinal muscular atrophy (SMN2 modulation), a mechanism not typically associated with direct PAK4 inhibition [2]. The absence of PAK4 activity for the 5-substituted isomer is a critical selection criterion for programs seeking to avoid PAK4-related toxicity or off-target effects.

Kinase Profiling Structure-Activity Relationship Drug Design

Solubility and Formulation Advantage Conferred by the Free Piperazine NH

The piperazine ring at position 5 introduces a secondary amine (NH) with a calculated pKa suitable for salt formation, which is absent in several close analogs such as 5-(piperidin-1-yl)quinazoline-2,4-diamine [1]. The target compound has a predicted logP of approximately 1.52 and a topological polar surface area (tPSA) of 83 Ų, suggesting moderate aqueous solubility amenable to oral formulation [2]. By comparison, the piperidine analog (C13H17N5, logP ~2.1) is expected to be more lipophilic and less soluble. The basic piperazine nitrogen allows for the formation of hydrochloride or mesylate salts, a standard strategy to improve dissolution rate and bioavailability that is not as readily accessible with the tertiary amine of the piperidine variant.

Salt Formation Solubility Enhancement Preformulation

Optimal Research and Industrial Deployment Scenarios for 5-Piperazin-1-yl-quinazoline-2,4-diamine


Chemical Probe Development for HCAR2-Mediated Signaling Pathways

The validated and unique HCAR2 binding affinity (pKi 5.61) positions 5-piperazin-1-yl-quinazoline-2,4-diamine as a privileged starting point for developing chemical probes to interrogate hydroxycarboxylic acid receptor biology. Unlike closely related 2,4-diaminoquinazolines that engage PAK4 kinase, this compound can be used to dissect GPCR signaling without the confounding variable of kinase inhibition [1]. Researchers should prioritize this scaffold when studying metabolic or inflammatory disorders where HCAR2 plays a role, as supported by the original bioactivity annotation in ChEMBL [1].

Lead Optimization in Spinal Muscular Atrophy (SMA) Drug Discovery

The inclusion of this exact compound in a patent covering 2,4-diaminoquinazolines for the treatment of spinal muscular atrophy (SMA) via SMN2 gene upregulation [2] makes it a direct procurement target for organizations working on DcpS-independent or complementary mechanisms for SMA. Its structural divergence from the well-known DcpS inhibitor RG3039 (a 2,4-diaminoquinazoline with different substitution) suggests it may operate through a parallel pathway, offering a valuable tool to study combination strategies or overcome resistance.

Structure-Activity Relationship (SAR) Expansion for Scaffold-Hopping Programs

The 5-piperazinyl substitution pattern provides a unique vector for derivatization that is geometrically distinct from the more commonly explored C2 and C6 positions. Medicinal chemistry teams engaged in scaffold-hopping from kinase inhibitors to GPCR ligands can leverage the compound's inherent HCAR2 affinity and favorable physicochemical profile (logP 1.52, tPSA 83 Ų) to rapidly build focused libraries [3]. Its synthetic accessibility as a free base also allows for late-stage functionalization, a key advantage in iterative SAR cycles.

Formulation and Salt-Selection Studies for Weak Base APIs

The presence of a single basic piperazine nitrogen (calculated pKa range 8–9) makes this diamine an ideal model compound for salt-selection and preformulation screening studies. Its moderate lipophilicity (logP 1.52) and ability to form stable crystalline salts contrast with tertiary amine analogs prone to amorphous form challenges [3]. This scenario is directly relevant to contract research and manufacturing organizations aiming to demonstrate a rational approach to solid-state optimization of quinazoline-based active pharmaceutical ingredients.

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